molecular formula C13H19N B6330508 [(2E)-2-Methyl-3-phenylprop-2-en-1-yl](propan-2-yl)amine CAS No. 184785-18-0

[(2E)-2-Methyl-3-phenylprop-2-en-1-yl](propan-2-yl)amine

Cat. No.: B6330508
CAS No.: 184785-18-0
M. Wt: 189.30 g/mol
InChI Key: ZCURXQGQLMRLIX-FMIVXFBMSA-N
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Description

(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine is a chemical compound with the molecular formula C13H19N. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenyl group and a prop-2-en-1-ylamine moiety.

Mechanism of Action

Target of Action

This compound is relatively new and research is ongoing to identify its specific targets and their roles .

Biochemical Pathways

The biochemical pathways affected by (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine are currently unknown . As research progresses, we can expect to gain a better understanding of the downstream effects of this compound on various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-phenylprop-2-en-1-ol with isopropylamine under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the desired amine.

Industrial Production Methods

In an industrial setting, the production of (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate purification steps, such as distillation or crystallization, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated amines.

Scientific Research Applications

(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine can be compared with other similar compounds, such as:

    (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine: This compound has a similar structure but with a propyl group instead of an isopropyl group.

    (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine: This compound features a methyl group in place of the isopropyl group.

The uniqueness of (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(E)-2-methyl-3-phenyl-N-propan-2-ylprop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-11(2)14-10-12(3)9-13-7-5-4-6-8-13/h4-9,11,14H,10H2,1-3H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCURXQGQLMRLIX-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(=CC1=CC=CC=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC/C(=C/C1=CC=CC=C1)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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